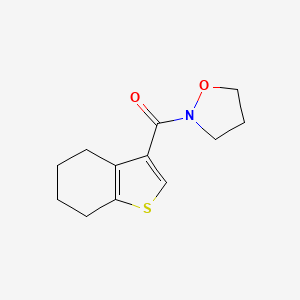![molecular formula C10H11BrN2O B6631024 5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile](/img/structure/B6631024.png)
5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile, also known as BHMN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BHMN is a nitrile derivative that belongs to the family of substituted benzonitriles. Its unique structure and properties make it a valuable tool for investigating various biological and biochemical processes. In
作用機序
5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile inhibits PTP activity by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This covalent bond prevents the enzyme from dephosphorylating its substrates, leading to the accumulation of phosphorylated proteins in the cell. This, in turn, can activate downstream signaling pathways and modulate cellular processes.
Biochemical and Physiological Effects:
The inhibition of PTP activity by 5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile has been shown to have various biochemical and physiological effects. For example, 5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile treatment has been found to induce apoptosis in cancer cells by activating the JNK signaling pathway. 5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile has also been shown to improve insulin sensitivity and glucose uptake in diabetic mice by modulating the activity of PTP1B, a PTP that negatively regulates insulin signaling.
実験室実験の利点と制限
5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile has several advantages as a tool for investigating PTP activity and related cellular processes. It is a potent and selective inhibitor of PTPs, with little or no activity against other phosphatases or kinases. 5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile is also stable and can be easily synthesized in large quantities. However, there are some limitations to using 5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile in lab experiments. For example, 5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile irreversibly inhibits PTP activity, which can make it difficult to study the kinetics of PTP catalysis. Additionally, the covalent binding of 5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile to PTPs can lead to off-target effects and protein aggregation.
将来の方向性
There are several future directions for research on 5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile and its applications. One area of interest is the development of 5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile derivatives with improved selectivity and potency for specific PTPs. Another area of research is the investigation of the role of PTPs in various diseases and the development of novel therapies targeting PTP activity. Additionally, the use of 5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile in combination with other drugs or therapies could lead to synergistic effects and improved treatment outcomes. Overall, 5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile has significant potential as a tool for investigating PTP activity and related cellular processes, as well as a potential therapeutic agent for various diseases.
合成法
The synthesis of 5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile involves the reaction of 5-bromo-2-nitrobenzonitrile with 2-aminoethanol and formaldehyde in the presence of a catalyst. The product is then reduced with sodium borohydride to obtain 5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile. The yield of 5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
科学的研究の応用
5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile has been widely used in scientific research for its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play important roles in regulating various cellular processes, such as cell growth, differentiation, and apoptosis. Dysregulation of PTP activity has been implicated in many diseases, including cancer, diabetes, and autoimmune disorders. Therefore, 5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile has potential applications in the development of new therapies for these diseases.
特性
IUPAC Name |
5-bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-13(4-5-14)10-3-2-9(11)6-8(10)7-12/h2-3,6,14H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLZAGSWQFUZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone](/img/structure/B6630954.png)





![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,3-oxazole-4-carboxylic acid](/img/structure/B6631005.png)
![6-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-3-amine](/img/structure/B6631012.png)

![5-Bromo-2-[(1-hydroxycyclobutyl)methylamino]benzonitrile](/img/structure/B6631017.png)
![N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6631026.png)


